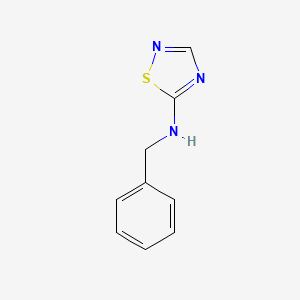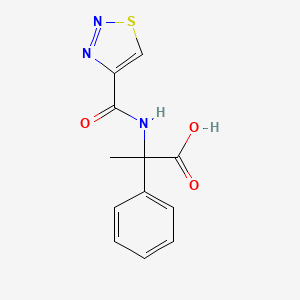
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid, also known as PTAC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PTAC belongs to the family of thiadiazole-containing compounds, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the expression of certain cancer-related genes, and induce apoptosis (programmed cell death) in cancer cells. 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has also been found to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is that 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid. One area of interest is its potential as a cancer therapy, particularly in combination with other drugs or therapies. Another area of interest is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid and its effects on various signaling pathways in the body.
Méthodes De Synthèse
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with ethyl acrylate, followed by cyclization and subsequent reaction with chloroacetyl chloride. The final product is obtained through the reaction of the resulting intermediate with phenylhydrazine and acetic anhydride.
Applications De Recherche Scientifique
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has been the subject of several studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has also been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-12(11(17)18,8-5-3-2-4-6-8)13-10(16)9-7-19-15-14-9/h2-7H,1H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYJZBGQKKEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
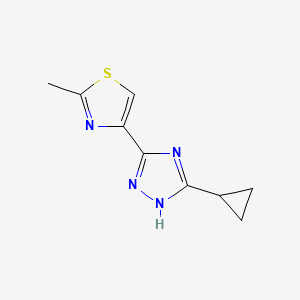
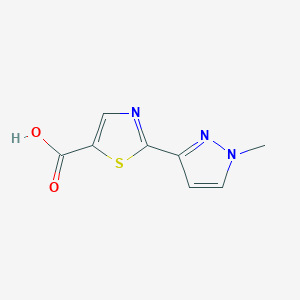
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)
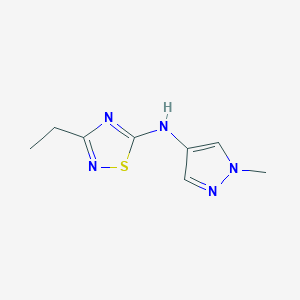
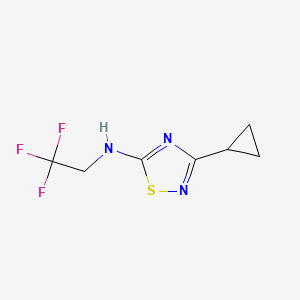
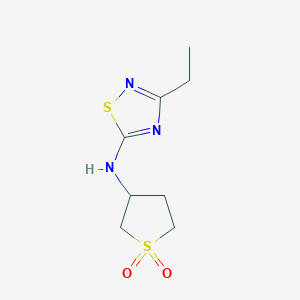
![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)
